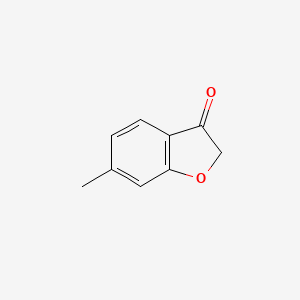

3(2H)-Benzofuranone, 6-methyl-

Übersicht

Beschreibung

3(2H)-Benzofuranone, 6-methyl-, also known as 6-Methylcoumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds that are widely distributed in plants and have various biological activities. 6-Methylcoumarin is a synthetic compound that is commonly used in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry: Synthesis of Diverse Molecular Structures

- Application : The compound is used in the synthesis of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy .

- Method : A simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of the previously unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione was elaborated . The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .

- Results : The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .

Pharmaceutical Chemistry: Development of Antimicrobial Agents

- Application : The compound is used in the development of antimicrobial agents .

- Method : A series of substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones were synthesized by base catalyzed condensation of 3-acetyl-4-hydroxy-6-methyl-2-oxa-2H-pyran (DHA) with different aromatic or heteroaromatic aldehydes .

- Results : The synthesized compounds were characterized by means of their IR, 1HNMR, 13CNMR and Mass spectroscopic data . The synthesized compounds were tested for their antibacterial and antifungal activities .

Material Science: Corrosion Inhibition

- Application : The compound is used as a corrosion inhibitor .

- Method : The corrosion inhibition activity of a newly synthesized Schiff base from 3-acetyl-4-hydroxy-6-methyl-(2H)-pyran-2-one and 2,2’-(ethylenedioxy)diethylamine was investigated on the corrosion of mild steel in 1 M HCl solution using potentiodynamic polarization and electrochemical impedance spectroscopic techniques .

- Results : Ultraviolet-visible (UV-vis) and Raman spectroscopic techniques were used to analyze the results .

Bioorganic Chemistry: Synthesis of Biologically Active Pyridazines and Pyridazinone Derivatives

- Application : The compound is used in the synthesis of biologically active pyridazines and pyridazinone derivatives .

- Method : A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .

- Results : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

Organic Chemistry: Synthesis of Triacetic Acid Lactone

- Application : The compound is used in the synthesis of triacetic acid lactone .

- Method : Triacetic acid lactone is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis .

- Results : In its original synthesis, triacetic acid lactone was obtained by treatment of dehydroacetic acid with sulfuric acid at 135 °C .

Antioxidant Research: Scavenging Free Radicals

- Application : The compound is used to scavenge free radicals .

- Method : The antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) were studied .

- Results : The study focused on the effect of hydroxyl on the antioxidant properties of DDMP .

Bioorganic Chemistry: Inhibition of Cardiac Phosphodiesterase-III

- Application : The compound is used in the inhibition of cardiac phosphodiesterase-III .

- Method : A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiesterase-III (PDE-III) fraction in vitro .

- Results : 6-[3,4-dihydro-3-oxo-l,4-(2H)-benzooxazin-4-yl]-2,3,4,5-tetrahydro-5-methyl pyradazin-3-one (XCIII) was found to be a very potent and selective inhibitor of canine PDE-III fraction .

Material Science: Corrosion Inhibition

- Application : The compound is used as a corrosion inhibitor .

- Method : The corrosion inhibition activity of a newly synthesized Schiff base from 3-acetyl-4-hydroxy-6-methyl-(2H)-pyran-2-one and 2,2’-(ethylenedioxy)diethylamine was investigated on the corrosion of mild steel in 1 M HCl solution using potentiodynamic polarization and electrochemical impedance spectroscopic techniques .

- Results : Ultraviolet-visible (UV-vis) and Raman spectroscopic techniques were used to study the chemical interactions between the Schiff base and mild steel surface .

Antioxidant Research: Scavenging Free Radicals

Eigenschaften

IUPAC Name |

6-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAUANQYMZUJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943157 | |

| Record name | 6-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Benzofuranone, 6-methyl- | |

CAS RN |

20895-41-4 | |

| Record name | 3(2H)-Benzofuranone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020895414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

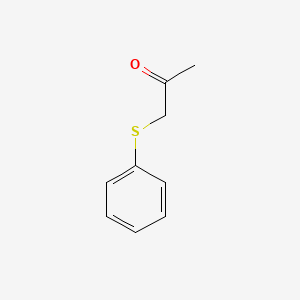

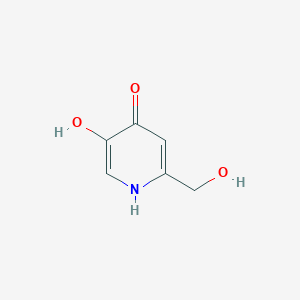

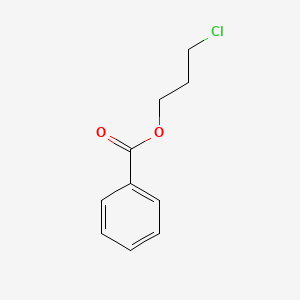

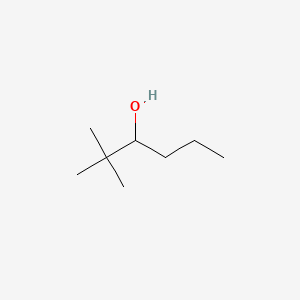

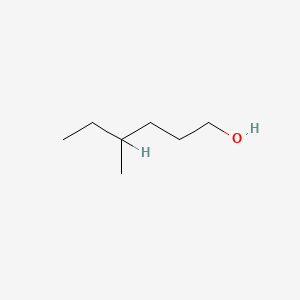

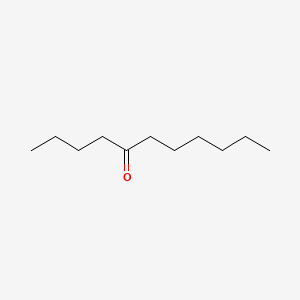

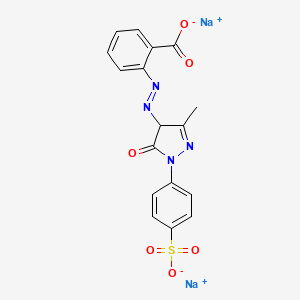

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

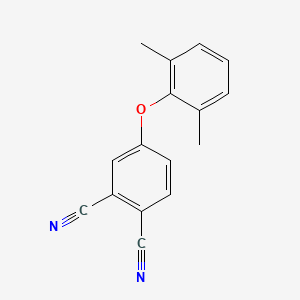

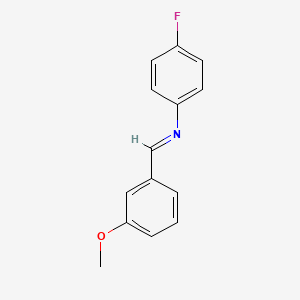

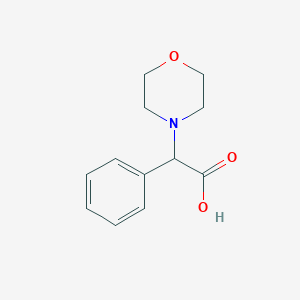

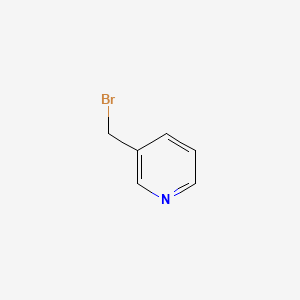

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

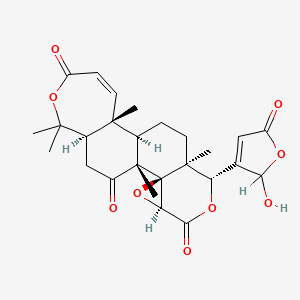

![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)